Predicted Lipophilicity (LogP) Differentiation vs. 6-Methyl and 6-Cyclohexyl Analogs
The predicted logP of 6-cyclopentylpyrimidine-2,4(1H,3H)-dione (approximately 2.73) positions it within an optimal lipophilicity window for oral bioavailability, offering a measurable differentiation from the more polar 6-methyl analog (estimated logP ~0.5–1.0) and the more lipophilic 6-cyclohexyl analog (estimated logP ~3.0–3.5) [1]. This intermediate lipophilicity correlates with balanced aqueous solubility and membrane permeability, a critical parameter in lead optimization programs evaluating the pyrimidine-2,4-dione scaffold [2].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | SlogP = 2.73 (predicted by MMsiNC database) |
| Comparator Or Baseline | 6-Methyl analog: estimated logP ~0.5–1.0; 6-Cyclohexyl analog: estimated logP ~3.0–3.5 |
| Quantified Difference | Approximately 1.2–1.7 logP units higher than 6-methyl; approximately 0.3–0.8 logP units lower than 6-cyclohexyl |
| Conditions | In silico prediction; experimental logP not reported for these exact congeners |
Why This Matters
The cyclopentyl group achieves a lipophilicity profile that balances solubility and permeability, potentially reducing off-target binding compared to excessively lipophilic cyclohexyl analogs while maintaining superior membrane penetration over polar methyl analogs.
- [1] MMsINC Database. Physical Properties: SlogP = 2.72624 for 6-cyclopentylpyrimidine-2,4(1H,3H)-dione. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3–25 (1997). View Source
